molecular formula C7H13N3 B1339718 3-(1H-Imidazol-1-yl)butan-1-amine CAS No. 93668-14-5

3-(1H-Imidazol-1-yl)butan-1-amine

Cat. No. B1339718
CAS RN: 93668-14-5
M. Wt: 139.2 g/mol
InChI Key: WAZALYDSTDIFIY-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .


Synthesis Analysis

Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-(1H-Imidazol-1-yl)butan-1-amine consists of a butan-1-amine chain with an imidazole ring attached to the third carbon .


Chemical Reactions Analysis

Imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, have been found to exhibit a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.

Future Directions

Research into imidazole derivatives, including 3-(1H-Imidazol-1-yl)butan-1-amine, continues due to their broad range of chemical and biological properties. Future directions may include the development of new drugs and the exploration of their potential therapeutic applications .

properties

IUPAC Name

3-imidazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZALYDSTDIFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553174
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Imidazol-1-yl)butan-1-amine

CAS RN

93668-14-5
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

When the above procedure is used to react imidazole with crotononitrile, 3-(1H-imidazol-1-yl)butanamine is obtained.
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Synthesis routes and methods II

Procedure details

When crotononitrile is reacted with imidazole by the procedure of Example 113, 3-(1H-imidazol-1-yl)butanamine is obtained as an oil. By reaction of this diamine with the appropriate benzoyl chloride by the procedure of Example 27, the products set forth in Table XVIII below are obtained.
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